molecular formula C5H11NO2S B2483850 2-methyl-1lambda6,2-thiazinane-1,1-dione CAS No. 54531-78-1

2-methyl-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B2483850
CAS No.: 54531-78-1
M. Wt: 149.21
InChI Key: ANVUCPZCQYCSTF-UHFFFAOYSA-N
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Description

2-methyl-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1lambda6,2-thiazinane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1lambda6,2-thiazinane-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-1lambda6,2-thiazinane-1,1-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1lambda6,2-thiazinane-1,1-dione: Similar structure but with a different substitution pattern.

    2-methyl-1lambda6,2-thiazolidine-1,1-dione: Contains a five-membered ring instead of a six-membered ring.

    2- (3-aminophenyl)-1lambda6,2-thiazinane-1,1-dione: Contains an additional amino group on the phenyl ring.

Uniqueness

2-methyl-1lambda6,2-thiazinane-1,1-dione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-6-4-2-3-5-9(6,7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVUCPZCQYCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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